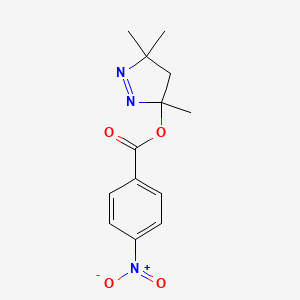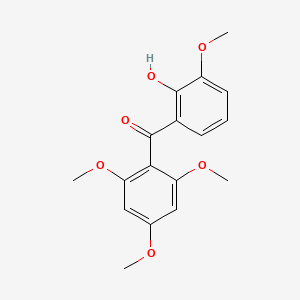
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester is a complex organic compound with the molecular formula C19H20N3O6P and a molecular weight of 417.35 g/mol . This compound is known for its unique structure, which includes aziridinyl groups, phosphinyl groups, and phenoxycarbonyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with bis(1-aziridinyl)phosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aziridinyl groups to amines.
Substitution: The phenoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxycarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester involves its interaction with various molecular targets. The aziridinyl groups are known to form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phosphinyl group can also participate in phosphorylation reactions, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, ethyl ester
- Benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, propyl ester
Uniqueness
The uniqueness of benzoic acid, 4-(((4-((bis(1-aziridinyl)phosphinyl)oxy)phenoxy)carbonyl)amino)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of aziridinyl groups makes it particularly interesting for studying covalent interactions with biomolecules .
Eigenschaften
CAS-Nummer |
41920-57-4 |
|---|---|
Molekularformel |
C19H20N3O6P |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
methyl 4-[[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]carbonylamino]benzoate |
InChI |
InChI=1S/C19H20N3O6P/c1-26-18(23)14-2-4-15(5-3-14)20-19(24)27-16-6-8-17(9-7-16)28-29(25,21-10-11-21)22-12-13-22/h2-9H,10-13H2,1H3,(H,20,24) |
InChI-Schlüssel |
PUGINGMEBRJXLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)OP(=O)(N3CC3)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)



![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)







![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
